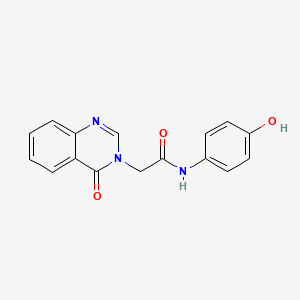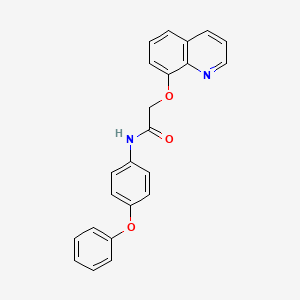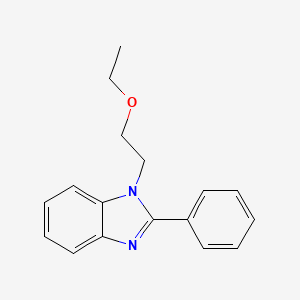
6,7-dimethoxy-2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6,7-dimethoxy-2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C25H25NO3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.18344366 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isoquinoline Derivatives Synthesis
Isoquinoline derivatives, including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been synthesized through condensation and reduction processes. These derivatives form a foundational base for further chemical modifications, leading to compounds with potential pharmacological properties. The synthesis involves condensation of dimethoxyphenyl-1-(aminomethyl)cyclopentane with formalin, followed by reactions with acid chlorides of substituted benzoic and phenylacetic acids to produce tertiary amines and subsequent compounds by condensation with formalin (Markaryan, Arustamyan, & Vasilyan, 1973).
Cyclization Techniques
A synthesis approach through Pummerer-type cyclization has been employed to create 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. This method enhances cyclization efficiency using boron trifluoride diethyl etherate, suggesting the potential for creating diverse isoquinoline derivatives with specific structural features. The cyclization's success indicates the value of such methods in constructing complex isoquinoline frameworks (Saitoh et al., 2001).
Alkaloid Synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as a precursor in the synthesis of various alkaloids. Controlled deprotonation and alkylation steps enable the production of dihydroisoquinolines, which are pivotal for generating benzylisoquinolines and tetrahydroprotoberberines. These compounds are integral to synthesizing natural products and exploring their biological activities (Blank & Opatz, 2011).
Heterocyclic Compound Synthesis
The compound is utilized in the synthesis of heterocyclic compounds, highlighting its versatility as a chemical building block. This includes the creation of novel ring systems and structures with potential applications in medicinal chemistry and drug discovery. Such syntheses contribute to the exploration of new therapeutic agents and the understanding of their mechanisms of action (Kametani, Fukumoto*, & Fujihara, 1972).
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-17-9-11-19(12-10-17)25(27)26-14-13-20-15-22(28-2)23(29-3)16-21(20)24(26)18-7-5-4-6-8-18/h4-12,15-16,24H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHAMQHOSWNYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4045431.png)

![4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID](/img/structure/B4045443.png)
![ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE](/img/structure/B4045450.png)
![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYLPYRROLIDINE-2,5-DIONE](/img/structure/B4045456.png)
![3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4045466.png)
![METHYL 4-(3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4045481.png)

![6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4045491.png)
![N-allyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4045502.png)
![N-allyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4045517.png)

![2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4045529.png)
